N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

説明

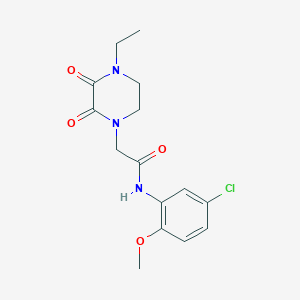

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring linked to a 2,3-dioxopiperazine moiety via an acetamide bridge. The 4-ethyl substitution on the dioxopiperazine ring distinguishes it structurally from related compounds.

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-8-10(16)4-5-12(11)23-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNPSKBFFRXZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-ethyl-2,3-dioxopiperazine.

Acylation Reaction: The key step involves the acylation of 5-chloro-2-methoxyaniline with an acylating agent like acetyl chloride or acetic anhydride to form the intermediate acetamide.

Coupling Reaction: The intermediate is then coupled with 4-ethyl-2,3-dioxopiperazine under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to optimize yield and efficiency.

Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.

化学反応の分析

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications could be explored, such as its use as a lead compound in drug discovery.

Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

作用機序

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

Altering Pathways: Influencing cellular pathways and signaling cascades.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be contextualized against the following analogs:

Structural Analogues with Anticancer Activity

- Compound 6e (N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide): Key Features: Combines pyridinyl and oxadiazolylsulfanyl groups. Activity: Exhibits potent cytotoxicity against PANC-1 (IC50 = 4.6 μM) and HepG2 (IC50 = 2.2 μM) cancer cells .

- N-(5-chloro-2-methoxyphenyl)-2-(1-naphthyloxy)acetamide (CAS 420823-84-3): Key Features: Contains a naphthyloxy substituent. Activity: No explicit data provided, but naphthyl groups often enhance lipophilicity and membrane permeability . Comparison: The dioxopiperazine in the target compound may offer improved solubility compared to the naphthyloxy group.

Enzyme Inhibitors and Anti-inflammatory Agents

- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives :

- Key Features : Oxadiazole-thioether linkages.

- Activity : Act as lipoxygenase inhibitors (anti-inflammatory) with IC50 values comparable to standard drugs .

- Comparison : The dioxopiperazine moiety in the target compound may shift activity toward protease or kinase inhibition, given the piperazine ring’s prevalence in such targets.

Agricultural and Pesticidal Analogues

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :

Structural Diversity and Pharmacokinetic Implications

- N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (CAS 878594-89-9): Key Features: Thiophene-methylamino substitution. Activity: Undisclosed, but thiophene rings often modulate cytochrome P450 interactions . Comparison: The dioxopiperazine in the target compound may reduce hepatic metabolism compared to thiophene-based analogs.

Data Table: Comparative Analysis of Key Compounds

Critical Research Findings and Mechanistic Insights

- Anticancer Activity : Oxadiazole and pyridinyl substituents enhance cytotoxicity in acetamide derivatives, as seen in Compound 6e . The target compound’s dioxopiperazine may mimic these effects via chelation or hydrogen bonding.

- Enzyme Inhibition : Oxadiazole-thioether derivatives show potent lipoxygenase inhibition, suggesting that electron-withdrawing groups (e.g., dioxopiperazine) could similarly modulate enzyme activity .

- Structural Optimization: Substitutions on the piperazine ring (e.g., ethyl in the target compound) are known to fine-tune pharmacokinetics, such as plasma half-life and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。